N-(2,5-DICHLOROPHENYL)-4-ACETAMIDOBENZAMIDE
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Overview
Description
N-(2,5-DICHLOROPHENYL)-4-ACETAMIDOBENZAMIDE is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of two chlorine atoms on the phenyl ring and an acetamide group attached to a benzamide structure. Its unique chemical structure imparts specific properties that make it valuable for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-DICHLOROPHENYL)-4-ACETAMIDOBENZAMIDE typically involves the following steps:
Formation of the Intermediate: The initial step involves the formation of 2,5-dichloroaniline by chlorination of aniline.
Acetylation: The 2,5-dichloroaniline is then acetylated using acetic anhydride to form 2,5-dichloroacetanilide.
Coupling Reaction: The final step involves coupling 2,5-dichloroacetanilide with 4-aminobenzamide under suitable reaction conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(2,5-DICHLOROPHENYL)-4-ACETAMIDOBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents.
Major Products:
Oxidation: Formation of dichloroquinones.
Reduction: Formation of dichloroaniline derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2,5-DICHLOROPHENYL)-4-ACETAMIDOBENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of herbicides and pesticides due to its ability to inhibit specific enzymes in plants.
Mechanism of Action
The mechanism of action of N-(2,5-DICHLOROPHENYL)-4-ACETAMIDOBENZAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in metabolic pathways, such as Very Long Chain Fatty Acid Synthase (VLCFAS).
Pathways Involved: It inhibits the synthesis of essential fatty acids, leading to the disruption of cellular processes in target organisms.
Comparison with Similar Compounds
N-(2,5-DICHLOROPHENYL)-4-ACETAMIDOBENZAMIDE can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 2,5-dichloroacetanilide, 2,5-dichlorophenylacetamide, and 2,5-dichlorobenzamide.
Uniqueness: Unlike its analogs, this compound exhibits a unique combination of chemical stability and biological activity, making it particularly valuable in herbicide development and pharmaceutical research.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-acetamido-N-(2,5-dichlorophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O2/c1-9(20)18-12-5-2-10(3-6-12)15(21)19-14-8-11(16)4-7-13(14)17/h2-8H,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHHICALQQEUIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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